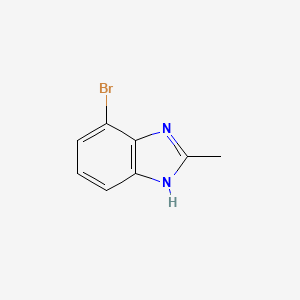

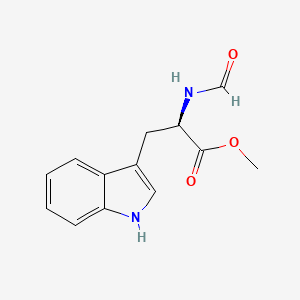

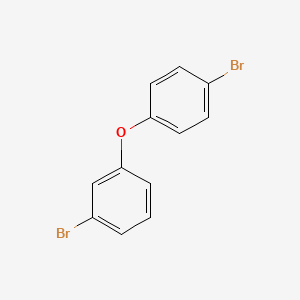

![molecular formula C33H28N2O6 B1339523 1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan CAS No. 753504-14-2](/img/structure/B1339523.png)

1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of this compound is C33H28N2O6 . It has an average mass of 548.585 Da and a monoisotopic mass of 548.194763 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 548.6 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Sensor Development and Analytical Applications

- Electrochemical Sensors for Biomolecules : Research involving tryptophan derivatives has led to the development of sensitive nanocomposite-based electrochemical sensors. These sensors are capable of the voltammetric simultaneous determination of biomolecules such as isoproterenol, acetaminophen, and tryptophan, showcasing the potential of tryptophan-related compounds in enhancing sensor performance and specificity (Karimi-Maleh et al., 2014).

Biochemical and Health-Related Research

- Antioxidant and Free Radical Scavengers : Tryptophan and its derivatives participate in reactions with phenolic aldehydes to form phenolic tetrahydro-beta-carboline alkaloids. These compounds have been studied for their antioxidant properties and efficacy as free radical scavengers, indicating the broader relevance of tryptophan derivatives in health and disease prevention (Herraiz, Galisteo, & Chamorro, 2003).

Material Science and Polymer Research

- Epoxy Resin Crosslinking : The amino acid tryptophan has been utilized as an environmentally friendly curing agent for epoxy resins, a novel approach that replaces toxic curing agents. This research underscores the potential of tryptophan and its derivatives in developing sustainable materials with reduced environmental impact (Li, Xiao, & Wong, 2007).

Synthesis and Characterization of Complex Molecules

- Novel Compound Synthesis : Studies on tryptophan derivatives have led to the synthesis of complex molecules with potential applications in pharmaceuticals and organic chemistry. For example, benzyloxy-functionalized diiron 1,3-propanedithiolate complexes have been synthesized, which are relevant to the active site of [FeFe]-hydrogenases, highlighting the role of tryptophan derivatives in mimicking biological systems and catalysis (Song et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(5-methyl-1-phenylmethoxycarbonylindol-3-yl)-2-[(2-phenoxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c1-22-16-17-29-27(18-22)24(20-35(29)33(39)40-21-23-10-4-2-5-11-23)19-28(32(37)38)34-31(36)26-14-8-9-15-30(26)41-25-12-6-3-7-13-25/h2-18,20,28H,19,21H2,1H3,(H,34,36)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNQOOZTZWBWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2CC(C(=O)O)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582032 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan | |

CAS RN |

753504-14-2 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

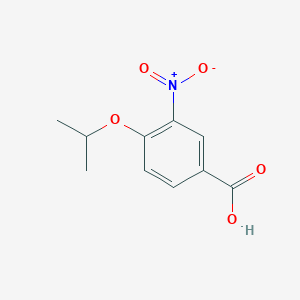

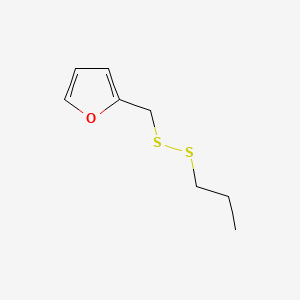

![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)

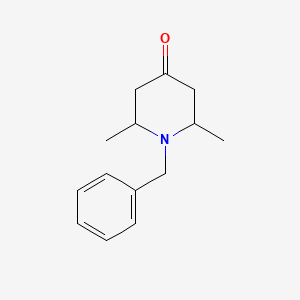

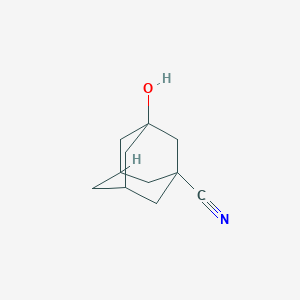

![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)

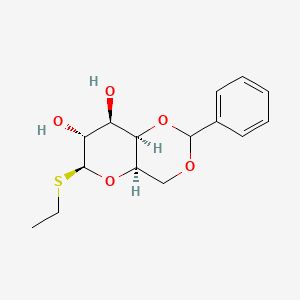

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)